Boc Protection Synthesis Yield
In a patent protocol employing molecular iodine as catalyst and Boc anhydride under argon at room temperature, tert-butyl (2-bromo-4-fluorophenyl)carbamate was obtained in 89% isolated yield from 2-bromo-4-fluoroaniline [1]. While a directly matched iodine-catalyzed yield for the isomeric N-Boc-4-bromo-2-fluoroaniline is not available in the same patent, the literature on iodine-catalyzed Boc protection of electronically diverse anilines reports a broad range of 40–99% yield, with electron-deficient substrates often giving lower yields [2]. The 89% yield for this specific ortho-bromo/para-fluoro substrate demonstrates the compatibility of the iodine-catalyzed method with this regioisomer.
| Evidence Dimension | Isolated yield of Boc protection |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | General aryl amines range: 40–99% (literature baseline); electron-deficient anilines often <80% |
| Quantified Difference | Target compound yield ≈ 89% vs. potentially lower yields for other electron-deficient anilines |
| Conditions | 2-bromo-4-fluoroaniline (500 mg, 2.63 mmol), Boc₂O (555 mg, 2.76 mmol), I₂ (32 mg, 0.26 mmol), argon, RT, 8 h; patent WO2015/66697, Paragraph 0465 |
Why This Matters
A reproducible, high-yielding synthesis protocol directly validated for this regioisomer reduces procurement risk; users can expect consistent material quality without needing to optimize protection conditions for this specific substitution pattern.
- [1] ChemicalBook. Synthesis of tert-butyl (2-bromo-4-fluorophenyl) carbamate (Patent WO2015/66697, Paragraph 0465). Available at: https://www.chemicalbook.cn/synthesis/tert-butyl-2-bromo-4-fluorophenyl-carbamate.htm (accessed 2026-04-24). View Source
- [2] Varala, R. et al. Molecular iodine-catalyzed facile procedure for N-Boc protection of amines. J. Org. Chem. 2006, 71, 8283–8286. DOI: 10.1021/jo0612473. View Source
